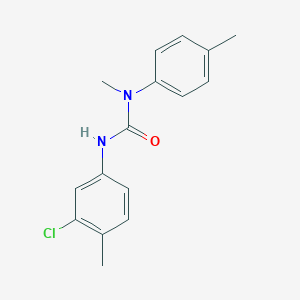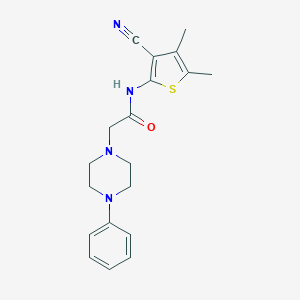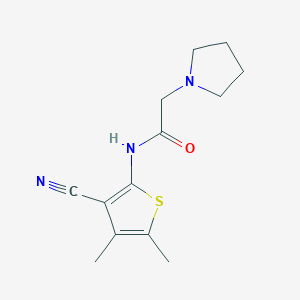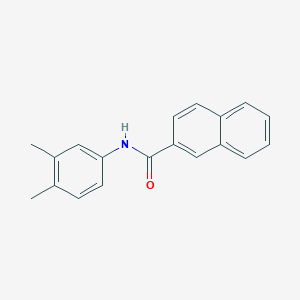
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea, also known as CMU, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience. This compound belongs to the family of aryl ureas and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea involves the inhibition of calcium influx in neurons. This inhibition is achieved by blocking the L-type voltage-gated calcium channels in the cell membrane. This, in turn, leads to a decrease in the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of calcium influx in neurons, and the regulation of neuronal excitability. Additionally, this compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea in lab experiments is its ability to selectively target the L-type voltage-gated calcium channels in neurons. This makes it a useful tool for studying the role of calcium channels in neuronal function and the development of new treatments for neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for research on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea. One area of interest is the development of new analogs with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on neuronal function.
Méthodes De Synthèse
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methylphenylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit a range of pharmacological effects, including the modulation of neurotransmitter release and the inhibition of calcium influx in neurons. These effects make this compound a potential candidate for the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11-4-8-14(9-5-11)19(3)16(20)18-13-7-6-12(2)15(17)10-13/h4-10H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNQEJHDGRUUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496949.png)
![7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496951.png)
![7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496952.png)
![Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B496955.png)
![2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetonitrile](/img/structure/B496956.png)
![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl 4H-1,2,4-triazol-3-yl sulfide](/img/structure/B496958.png)
![diethyl 2-{[(4-methylpiperazino)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B496960.png)






